Cas no 947533-51-9 ([5-(trifluoromethyl)pyridin-3-yl]boronic acid)

[5-(trifluoromethyl)pyridin-3-yl]boronic acid structure
947533-51-9 structure
Product Name:[5-(trifluoromethyl)pyridin-3-yl]boronic acid
Número CAS:947533-51-9
MF:C6H5BF3NO2
Megavatios:190.915611982346
MDL:MFCD09952041
CID:839795
PubChem ID:45158900
Update Time:2024-10-25

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Propiedades químicas y físicas

Nombre e identificación

    • (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
    • (5-Trifluoromethylpyridin-3-yl)boronic acid
    • [5-(trifluoromethyl)pyridin-3-yl]boronic acid
    • 3-Trifluoromethylpyridine-5-boronic acid
    • -5-Trifluoromethylpyridin-3-yl-boronic-acid
    • 5-TRIFLUOROMETHYL-PYRIDINE-3-BORONIC ACID
    • 5-Trifluoromethylpyridine-3-boronic acid
    • 5-(Trifluoromethyl)pyridine-3-boronic acid
    • 3-TRIFLUOROMETHYL-5-PYRIDYL BORONIC ACID
    • 5-(trifluoromethyl)pyridin-3-ylboronic acid
    • [5-(TRIFLUOROMETHYL)-3-PYRIDYL]BORONIC ACID
    • 3-(trifluoromethyl)pyridine-5-boronic acid
    • [5-(trifluoromethyl)-3-pyridinyl]boronic acid
    • (5-trifluor
    • B-[5-(Trifluoromethyl)-3-pyridinyl]boronic acid (ACI)
    • A845084
    • CS-0054394
    • (5-(Trifluoromethyl)pyridin-3-yl)boronicacid
    • DTXSID60669793
    • 5-trifluoromethylpyridine 3-boronic acid
    • AKOS006283523
    • AC-22283
    • PS-9440
    • AB55285
    • AMY6524
    • 947533-51-9
    • SCHEMBL27266
    • FT-0760386
    • MFCD09952041
    • EN300-218528
    • SY009906
    • 5-Trifluoromethylpyridine-3-boronicacid
    • J-513121
    • MDL: MFCD09952041
    • Renchi: 1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H
    • Clave inchi: SFBQNNGMEKUJAN-UHFFFAOYSA-N
    • Sonrisas: FC(C1C=NC=C(B(O)O)C=1)(F)F

Atributos calculados

  • Calidad precisa: 191.03700
  • Masa isotópica única: 191.0365431g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 176
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 53.4

Propiedades experimentales

  • Punto de ebullición: 299.9°C at 760 mmHg
  • PSA: 53.35000
  • Logp: -0.21980

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Información de Seguridad

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[5-(trifluoromethyl)pyridin-3-yl]boronic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-1g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
1g
1017.65CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-5g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
5g
2968.15CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-500mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
500mg
924.37CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-250mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
250mg
831.08CNY 2021-05-07
Alichem
A242001759-1g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
1g
$614.27 2023-08-31
Alichem
A242001759-10g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
10g
$2027.53 2023-08-31
Fluorochem
043582-250mg
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
250mg
£70.00 2022-03-01
Fluorochem
043582-1g
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
1g
£150.00 2022-03-01
Chemenu
CM129514-10g
(5-(trifluoromethyl)pyridin-3-yl)boronic acid
947533-51-9 0.95
10g
$230 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EA087-1g
[5-(trifluoromethyl)pyridin-3-yl]boronic acid
947533-51-9 95+%
1g
1774.0CNY 2021-07-15

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water ;  -10 °C
1.3 Reagents: Sodium hydroxide ;  pH 10, rt
1.4 Reagents: Acetic acid ;  pH 5, rt
Referencia
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions
Clapham, Kate M.; Batsanov, Andrei S.; Bryce, Martin R.; Tarbit, Brian, Organic & Biomolecular Chemistry, 2009, 7(10), 2155-2161

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ,  Sodium hydroxide Solvents: Water ;  pH 5
Referencia
OLED devices with internal outcoupling
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Referencia
Tetrahydropyrido[4,3-d]pyrimidine derivatives as PI3K inhibitors and their preparation and use for the treatment of PI3K-mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referencia
Preparation of bicyclic heteroaryl compounds and their use as kinase inhibitors for treating proliferative diseases and other disorders
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water
1.3 Reagents: Acetic acid ;  pH 5
Referencia
Preparation of heteroaryl derivatives as antimalarial agents
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ;  pH 5
Referencia
OLED devices with internal outcoupling
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 10 min, < -65 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type
Emmerich, Juliette; Hu, Qingzhong; Hanke, Nina; Hartmann, Rolf W., Journal of Medicinal Chemistry, 2013, 56(15), 6022-6032

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dichloromethane ,  1,4-Dioxane ;  rt → 90 °C; 21 h, 90 °C
Referencia
Preparation of quinoline derivatives for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethyl borate Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  40 min, -78 °C; < -65 °C; -65 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Referencia
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Preparation of quinazoline derivatives as PI3K modulators
, World Intellectual Property Organization, , ,

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Raw materials

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Preparation Products

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Literatura relevante

Proveedores recomendados
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD